(3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” is a structurally complex molecule featuring a thiazolidinone core fused with an indol-2-one moiety. Key structural elements include:
- Thiazolidinone ring: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group, which is a hallmark of bioactive molecules in medicinal chemistry .
- Substituents: A 3-methoxypropyl group at position 3 of the thiazolidinone and an allyl group at position 1 of the indole ring. The (3Z) configuration denotes the stereochemistry of the exocyclic double bond .
- Indole scaffold: The indol-2-one structure contributes to π-π stacking interactions with biological targets, enhancing binding affinity .
This compound is synthesized via multi-step reactions, often involving cyclization of thiourea derivatives with carbonyl compounds in acetic acid under reflux, with sodium acetate as a catalyst . Its molecular weight and purity (typically >95%) make it suitable for pharmacological studies .
Properties
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-9-19-13-8-5-4-7-12(13)14(16(19)21)15-17(22)20(18(24)25-15)10-6-11-23-2/h3-5,7-8H,1,6,9-11H2,2H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZLWHECSJHCY-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the indole moiety: This step might involve the condensation of the thiazolidinone intermediate with an indole derivative.
Allylation and methoxypropylation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions might target the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one represents a class of bioactive molecules with significant potential in various scientific and medical applications. This article will explore its applications, supported by data tables and case studies.
Properties
- Molecular Weight : 318.44 g/mol
- Solubility : Soluble in organic solvents, poorly soluble in water.
Pharmaceutical Applications
The compound exhibits various pharmacological activities, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that thiazolidine derivatives possess antimicrobial properties. For instance, a study demonstrated that derivatives similar to this compound inhibited the growth of several bacterial strains, suggesting potential as an antibacterial agent .
Anticancer Properties
Research indicates that compounds with indole structures can exhibit anticancer properties. A related study found that similar thiazolidine-indole hybrids induced apoptosis in cancer cells, highlighting their potential in cancer therapy .
Agricultural Uses
The compound may also find applications in agriculture as a pesticide or herbicide due to its bioactive properties.
Pesticidal Activity
Compounds containing thiazolidine rings have been reported to exhibit insecticidal activity against various pests. A study indicated that such compounds could disrupt the growth of pest species, providing a natural alternative to synthetic pesticides .
Biochemical Research
In biochemical research, the compound could serve as a tool for studying enzyme interactions or cellular processes due to its ability to modulate biological pathways.
Enzyme Inhibition Studies
Research has shown that similar compounds can inhibit specific enzymes involved in metabolic pathways. This property can be leveraged to understand metabolic diseases better and develop targeted therapies .
Table 1: Comparison of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazolidine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of methoxypropyl groups enhanced the efficacy of these compounds against resistant strains .
Case Study 2: Anticancer Mechanism
In vitro studies on indole-thiazolidine hybrids demonstrated their ability to induce apoptosis through mitochondrial pathways in breast cancer cell lines. This suggests a promising avenue for developing new anticancer drugs based on these structural motifs .
Case Study 3: Agricultural Application
Field trials using thiazolidine-based pesticides showed effective control over aphid populations with minimal impact on non-target species, demonstrating their potential as environmentally friendly pest control agents .
Mechanism of Action
The mechanism of action of (3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific substitution pattern, which differentiates it from structurally related thiazolidinone-indole hybrids. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological Activities | Key Differences from Target Compound |
|---|---|---|---|
| (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-1-propyl-indol-2-one | Cyclohexyl substituent | Anticancer, antimicrobial | Lacks methoxypropyl and allyl groups; reduced solubility |
| (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-thiazolidin-4-one | Pyrazole-methylene linker | Anti-inflammatory | Replaces indole with pyrazole; altered target specificity |
| (3Z)-3-[2-(2-methoxyphenyl)-thiazolo[3,2-b]triazol-5-ylidene]-1-propyl-indol-2-one | Thiazolo-triazole core | Anticancer, enzyme inhibition | Thiazolo-triazole instead of thiazolidinone; increased rigidity |
| (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-methyl-indol-2-one | Fluorophenyl substituent | Antimicrobial, anticancer | Fluorine enhances electronegativity but lacks methoxypropyl’s flexibility |
| (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]methylene}-3-ethyl-thiazolidin-4-one | Chloro-methoxy-phenyl group | Antiparasitic | Chlorine substituent increases hydrophobicity; ethyl vs. allyl chain |
Key Findings:
Substituent Impact :
- The 3-methoxypropyl group in the target compound improves solubility compared to cyclohexyl () or phenyl groups () .
- The allyl chain at position 1 of the indole enhances reactivity in substitution reactions compared to methyl or propyl groups () .
Biological Activity: Thiazolidinone-indole hybrids generally exhibit antimicrobial and anticancer activities due to interactions with DNA topoisomerases or kinases . The target compound’s methoxypropyl-allyl combination may enhance membrane permeability compared to fluorophenyl or chlorophenyl derivatives .
Synthetic Complexity: Compounds with thiazolo-triazole cores () require harsher reaction conditions (e.g., higher temps for cyclization) than thiazolidinone derivatives .
Research Implications
The structural nuances of “(3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” position it as a promising candidate for targeted drug design . Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic modification of the allyl and methoxypropyl groups.
- In Vivo Efficacy : Pharmacokinetic profiling to assess bioavailability and toxicity.
- Mechanistic Studies: Binding assays with enzymes like COX-2 or EGFR kinases, which are common targets for thiazolidinone derivatives .
Biological Activity
The compound (3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving thiazolidinone derivatives. Characterization is typically performed using techniques such as NMR , FTIR , and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Recent studies have demonstrated that derivatives similar to (3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. The MTT assay revealed that certain analogues had IC50 values ranging from 1 to 7 μM , indicating potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| D-1 | 6.0 | MCF-7 |
| D-6 | 5.0 | MCF-7 |
| D-15 | 4.0 | MCF-7 |
| D-16 | 7.0 | MCF-7 |
The structure–activity relationship studies indicate that the presence of electron-donating groups at specific positions enhances the anticancer activity of these compounds .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 3.58 to 8.74 µM , demonstrating significant activity against both Gram-positive and Gram-negative bacteria .
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 5.5 |
| Candida albicans | 6.0 |
These findings suggest that modifications to the thiazolidinone moiety can enhance antimicrobial properties, particularly with halogen substitutions at the para position .
Antioxidant Activity
Antioxidant potential was assessed using the DPPH assay, where some derivatives showed promising results with IC50 values lower than those of ascorbic acid (IC50 = 111.6 µM). For instance, one derivative exhibited an IC50 of 22.3 µM , indicating strong free radical scavenging activity .
Case Studies
A notable study explored the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, highlighting that compounds with specific substituents exhibited enhanced activity against HePG2 (liver cancer) and PC-3 (prostate cancer) cell lines . The study emphasized the importance of structural modifications in optimizing biological activity.
Q & A
Q. What are the optimal synthetic routes for (3Z)-1-Allyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one?
The synthesis involves multi-step organic reactions, typically starting with the condensation of indole derivatives (e.g., 3-formylindole) with thiazolidinone precursors. Key steps include:
- Allylation : Introduction of the allyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Cyclization : Formation of the thiazolidinone ring using reagents like chloroacetic acid and sodium acetate in refluxing acetic acid, with reaction times optimized to 3–5 hours for high yields .
- Purification : Recrystallization from acetic acid or ethanol/water mixtures to achieve ≥95% purity .
Q. How is the compound’s stereochemical configuration and structural integrity validated?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify Z-configuration of the exocyclic double bond and substituent positions .
- X-ray Crystallography : Definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity?
Methodological approaches include:
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Molecular Docking : Computational modeling to predict binding affinities with targets such as EGFR or topoisomerase II, using software like AutoDock Vina .
- Enzyme Inhibition Studies : Kinetic assays (e.g., fluorometric analysis) to measure inhibition constants (Kᵢ) for enzymes like cyclooxygenase-2 .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, incubation time) or solvent effects (DMSO vs. aqueous buffers). Standardize protocols using guidelines like OECD 423 .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., fluorinated vs. methoxy-substituted analogs) to identify critical functional groups .
- Dose-Response Curves : Replicate studies with extended concentration ranges (e.g., 0.1–100 µM) to confirm biphasic or off-target effects .
Q. What methodological approaches are used in structure-activity relationship (SAR) studies for this compound?
SAR strategies include:
- Substituent Modification : Synthesize derivatives with varied substituents (e.g., replacing methoxypropyl with fluorophenyl) to assess impact on bioactivity .
- Pharmacophore Mapping : Identify essential moieties (e.g., thioxo-thiazolidinone ring) using 3D-QSAR models .
- In Silico Toxicity Prediction : Tools like ProTox-II to prioritize low-toxicity candidates for synthesis .
Key Considerations for Experimental Design
- Reaction Scalability : Pilot studies using microfluidic reactors to ensure reproducibility at larger scales .
- Data Reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA) to minimize batch-to-batch variability .
- Ethical Compliance : Adhere to institutional guidelines for in vitro toxicity testing, excluding animal models unless explicitly permitted .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
